![molecular formula C16H13N3O3S2 B4850446 N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4850446.png)
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide
Overview
Description
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide, also known as PMT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PMT is a thiadiazole derivative that has been shown to exhibit promising biological activity, making it a potential candidate for the development of novel drugs.
Mechanism of Action
The exact mechanism of action of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of inflammatory enzymes, such as COX-2. N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has also been shown to induce apoptosis in cancer cells and improve glucose metabolism in diabetic animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide is its broad range of biological activity, which makes it a potential candidate for the development of drugs targeting multiple diseases. However, its limitations include its poor solubility in water and low bioavailability, which may hinder its clinical application.
Future Directions
There are several future directions for research on N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide. One area of interest is the development of novel drug formulations that improve its solubility and bioavailability. In addition, further studies are needed to elucidate the exact mechanism of action of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide and to investigate its potential therapeutic applications in various disease models. Finally, the safety and toxicity of N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide need to be thoroughly evaluated before it can be considered for clinical use.
Scientific Research Applications
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide has also been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(12-7-3-1-4-8-12)17-16-19-18-14(23-16)11-24(21,22)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOFGOZWLMMJCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(phenylsulfonyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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